molecular formula C10H16O4 B2470274 (Z)-Diethyl 2,3-dimethylmaleate CAS No. 22644-89-9

(Z)-Diethyl 2,3-dimethylmaleate

Cat. No.: B2470274
CAS No.: 22644-89-9
M. Wt: 200.234
InChI Key: LLKGSLDFLYDTMI-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Diethyl 2,3-dimethylmaleate: is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol. It is commonly used in various fields of research and industry due to its unique chemical structure and potential biological activities.

Scientific Research Applications

Chemistry: (Z)-Diethyl 2,3-dimethylmaleate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic reactions.

Biology and Medicine: The compound has potential biological activities and is studied for its effects on different biological systems. It is used in the development of pharmaceuticals and as a model compound in biochemical studies.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed in the synthesis of agrochemicals and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (Z)-Diethyl 2,3-dimethylmaleate typically involves the esterification of maleic anhydride with ethanol in the presence of a solid acid catalyst . The reaction is carried out under reflux conditions with a water-carrying agent to facilitate the removal of water formed during the reaction . The reaction mixture is then cooled, and the product is isolated by distillation.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of solid acid catalysts improves the conversion rate and reduces waste . The reaction is monitored to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions: (Z)-Diethyl 2,3-dimethylmaleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Diacids or oxidized esters.

    Reduction: Alcohols or partially reduced esters.

    Substitution: Various substituted esters or amides.

Comparison with Similar Compounds

    Diethyl maleate: Similar in structure but lacks the additional methyl groups.

    Dimethyl maleate: Similar ester functionality but with different alkyl groups.

    Diethyl fumarate: An isomer with a different geometric configuration.

Uniqueness: (Z)-Diethyl 2,3-dimethylmaleate is unique due to its specific geometric configuration and the presence of methyl groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

diethyl (Z)-2,3-dimethylbut-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-5-13-9(11)7(3)8(4)10(12)14-6-2/h5-6H2,1-4H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKGSLDFLYDTMI-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\C(=O)OCC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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